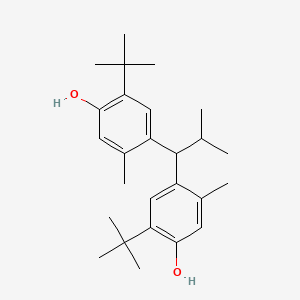
Phenol, 4,4'-(2-methylpropylidene)bis[2-(1,1-dimethylethyl)-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4,4’-(2-methylpropylidene)bis[2-(1,1-dimethylethyl)-5-methyl-] is a complex organic compound with the molecular formula C16H18O2. This compound is known for its unique structure, which includes two phenol groups connected by a 2-methylpropylidene bridge, with additional tert-butyl and methyl substituents on the phenol rings. This structure imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-(2-methylpropylidene)bis[2-(1,1-dimethylethyl)-5-methyl-] typically involves the reaction of phenol derivatives with appropriate alkylating agents. One common method is the alkylation of 2,4-di-tert-butylphenol with 2-methylpropylidene chloride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity of the final product. The product is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4,4’-(2-methylpropylidene)bis[2-(1,1-dimethylethyl)-5-methyl-] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.
Reduction: NaBH4 in an alcoholic solvent.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated phenols and other substituted derivatives.
Applications De Recherche Scientifique
Phenol, 4,4’-(2-methylpropylidene)bis[2-(1,1-dimethylethyl)-5-methyl-] has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antioxidant and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as a stabilizer in the production of plastics and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of Phenol, 4,4’-(2-methylpropylidene)bis[2-(1,1-dimethylethyl)-5-methyl-] involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, acting as antioxidants by neutralizing free radicals. This compound can also interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 4,4’-(1-methylethylidene)bis-:
Phenol, 2,4-bis(1,1-dimethylethyl)-: This compound shares the tert-butyl substituents but lacks the 2-methylpropylidene bridge, resulting in different reactivity and uses.
Uniqueness
Phenol, 4,4’-(2-methylpropylidene)bis[2-(1,1-dimethylethyl)-5-methyl-] is unique due to its specific combination of substituents and the 2-methylpropylidene bridge
Propriétés
Numéro CAS |
1843-24-9 |
|---|---|
Formule moléculaire |
C26H38O2 |
Poids moléculaire |
382.6 g/mol |
Nom IUPAC |
2-tert-butyl-4-[1-(5-tert-butyl-4-hydroxy-2-methylphenyl)-2-methylpropyl]-5-methylphenol |
InChI |
InChI=1S/C26H38O2/c1-15(2)24(18-13-20(25(5,6)7)22(27)11-16(18)3)19-14-21(26(8,9)10)23(28)12-17(19)4/h11-15,24,27-28H,1-10H3 |
Clé InChI |
CSOQDRZGMGKOGN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C(C2=CC(=C(C=C2C)O)C(C)(C)C)C(C)C)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B14743420.png)



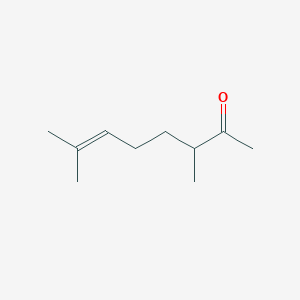



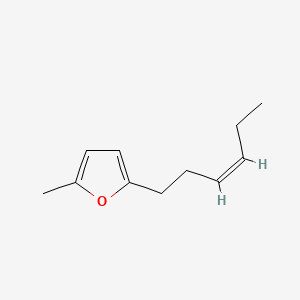

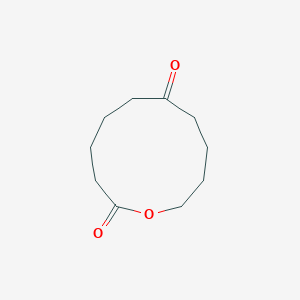
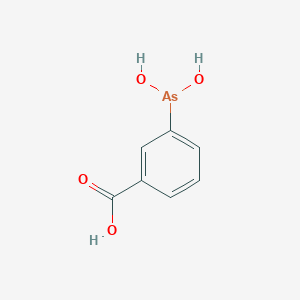
![n-[4-(Diphenylmethyl)-2-methylphenyl]acetamide](/img/structure/B14743490.png)
![4-[4-(5-Ethoxy-5-oxopentyl)phenyl]-4-oxobutanoic acid](/img/structure/B14743502.png)
